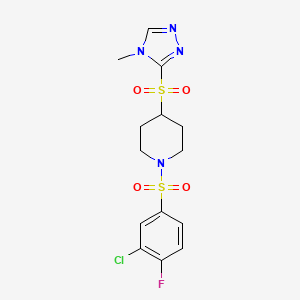
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C14H16ClFN4O4S2 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antibacterial activity, and potential therapeutic applications.
Chemical Structure and Properties
This compound features two key functional groups: a sulfonyl moiety and a triazole ring, which are known for their diverse biological activities. The presence of the 3-chloro-4-fluorophenyl group enhances its pharmacological profile by potentially increasing binding affinity to biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant inhibition of various enzymes. For instance, derivatives containing the sulfonamide functionality have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. In studies, compounds with piperidine rings demonstrated IC50 values ranging from 0.63 to 6.28 µM against AChE . The specific compound under consideration is expected to exhibit comparable or enhanced inhibitory effects due to its unique structural features.
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives have been widely documented. Compounds bearing the piperidine nucleus have shown effectiveness against various bacterial strains. For example, synthesized piperidine derivatives were evaluated against common pathogens, demonstrating promising results in inhibiting bacterial growth . The specific compound's activity remains to be fully characterized but is hypothesized to follow similar trends based on its chemical structure.
Case Studies
- Inhibition of Tyrosinase : A study focused on tyrosinase inhibitors highlighted that compounds containing the 3-chloro-4-fluorophenyl fragment exhibited enhanced inhibitory activity compared to their unsubstituted counterparts. The IC50 values for these compounds ranged from 2.96 to 10.65 µM, indicating significant potential for therapeutic application in conditions like hyperpigmentation .
- Anticancer Potential : Compounds with triazole rings have been investigated for their anticancer properties. One study reported that triazole derivatives showed high activity against human colon cancer cell lines with IC50 values around 4.36 µM . This suggests that the compound may also possess anticancer properties worth exploring.
Research Findings
Recent studies have synthesized various derivatives of the target compound and evaluated their biological activities:
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN4O4S2/c1-19-9-17-18-14(19)25(21,22)10-4-6-20(7-5-10)26(23,24)11-2-3-13(16)12(15)8-11/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXSSBPYJUEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














